1-[2-(2-Ethoxy-ethoxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Description
This compound features a pyrazole core substituted at position 1 with a 2-(2-ethoxyethoxy)ethyl group and at position 4 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. The boronate ester facilitates Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
1-[2-(2-ethoxyethoxy)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BN2O4/c1-6-19-9-10-20-8-7-18-12-13(11-17-18)16-21-14(2,3)15(4,5)22-16/h11-12H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCUVQBIQXZUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOCCOCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Pre-Borylated Pyrazoles
The most efficient route involves alkylating 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 2-(2-ethoxy-ethoxy)ethyl halides. This method leverages the stability of the boronate group under basic conditions.
Reaction Mechanism :
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Base-mediated nucleophilic substitution : Deprotonation of the pyrazole nitrogen by cesium carbonate or sodium hydride enables attack on the haloalkane electrophile (e.g., 2-(2-ethoxy-ethoxy)ethyl bromide).
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Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing ionic intermediates.
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Base | Cs₂CO₃ (2.0 equiv) | |
| Solvent | DMF or MeCN | |
| Temperature | 80–160°C (microwave-assisted) | |
| Reaction Time | 0.5–24 hours | |
| Yield | 72–100% |
Microwave irradiation at 160°C for 30 minutes achieves quantitative yields by accelerating kinetic pathways while minimizing boronate decomposition.
Sequential Iodination-Alkylation-Borylation
An alternative three-step approach, as outlined in CN103601749A, avoids handling sensitive boronate intermediates during alkylation:
Step 1: Iodination of Pyrazole
Pyrazole reacts with iodine and hydrogen peroxide in ethanol to form 4-iodo-1H-pyrazole. Key parameters:
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I₂:H₂O₂ ratio : 1:1.2 molar equivalence ensures complete iodination without over-oxidation.
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Temperature control : Maintained below 70°C to prevent iodine sublimation.
Step 2: Alkylation with 2-(2-Ethoxy-ethoxy)ethyl Halides
4-iodo-1H-pyrazole undergoes N-alkylation using 2-(2-ethoxy-ethoxy)ethyl chloride/bromide under basic conditions:
Step 3: Miyaura Borylation
The alkylated 4-iodopyrazole reacts with bis(pinacolato)diboron via palladium catalysis:
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Catalyst system : Pd(OAc)₂ with triphenylphosphine (1–5 mol%).
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Solvent : 1,4-dioxane/water mixtures facilitate biphasic conditions.
Comparative Analysis of Methodologies
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Ethoxy-ethoxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized, leading to the formation of oxidized derivatives.
Reduction: : It can undergo reduction reactions, particularly at the pyrazole core or the dioxaborolan group.
Substitution: : The ethoxy-ethoxy-ethyl side chain can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: : Such as halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized pyrazole derivatives, while reduction can produce deoxygenated or fully reduced forms of the compound. Substitution reactions yield a variety of new derivatives with modified side chains.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as a drug candidate. The dioxaborolane component is known for its ability to form stable complexes with various biological targets.
- Anticancer Activity : Research indicates that similar dioxaborolane derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies have reported that compounds with boron can enhance the efficacy of certain chemotherapeutic agents through synergistic effects .
- Antimicrobial Properties : The incorporation of the pyrazole structure may enhance the antimicrobial activity of the compound. Pyrazoles are known for their ability to disrupt bacterial cell walls and inhibit bacterial growth .
Organic Synthesis
The compound can serve as an important intermediate in organic synthesis.
- Cross-Coupling Reactions : The presence of the boron atom allows for participation in cross-coupling reactions, which are fundamental in forming carbon-carbon bonds. This characteristic is particularly useful in synthesizing complex organic molecules .
- Functionalization of Aromatic Compounds : The ethoxyethyl group can facilitate further functionalization of aromatic compounds, allowing for the development of new materials or pharmaceuticals .
Materials Science
In materials science, the unique properties of this compound make it suitable for various applications.
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific properties. Its boron content can enhance thermal stability and mechanical strength in polymer matrices .
- Nanotechnology : Dioxaborolane derivatives have been explored for their use in nanotechnology, particularly in the development of nanocarriers for drug delivery systems due to their biocompatibility and ability to form stable nanoparticles .
Case Studies
Mechanism of Action
The mechanism by which 1-[2-(2-Ethoxy-ethoxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole exerts its effects involves its interaction with molecular targets. The compound's structure allows it to form specific bonds with enzymes or receptors, influencing their activity. Key pathways involved include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences:
*Estimated based on structural analogy; †Calculated using atomic masses.
Key Observations:
- Substituent Effects :
- The ethoxyethoxyethyl group in the target compound introduces two ether oxygen atoms, increasing polarity and water solubility compared to dimethoxyethyl (two methoxy groups) or simple ethyl substituents .
- Bulkier groups (e.g., tetrahydropyranyl in ) may hinder cross-coupling reactivity due to steric effects, whereas smaller substituents (e.g., ethyl in ) improve reaction kinetics but reduce solubility.
Physicochemical and Functional Properties
Solubility and Stability:
- The ethoxyethoxyethyl chain enhances aqueous solubility (logP ~1.5–2.0 estimated) compared to ethyl (logP ~2.5) or methoxyethyl (logP ~2.2) derivatives .
- Boronate Stability : All compounds exhibit stability in anhydrous conditions but hydrolyze in protic solvents. The target compound’s ether chain may slow hydrolysis relative to esters (e.g., ethyl carboxylates in ).
Reactivity in Cross-Coupling:
- Steric Effects : Bulkier substituents (e.g., tetrahydropyranyl) reduce coupling efficiency, as observed in .
Biological Activity
The compound 1-[2-(2-Ethoxy-ethoxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole represents a novel class of chemical entities that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
The molecular formula of the compound is with a molecular weight of 319.20 g/mol. It features a complex structure that includes a pyrazole moiety and a dioxaborolane group, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H26BNO4 |
| Molecular Weight | 319.20 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The dioxaborolane moiety is known for its role in stabilizing interactions with proteins and enzymes, potentially influencing pathways related to metabolism and cellular signaling.
Potential Targets
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It could modulate receptor activity, impacting various signaling pathways.
Biological Activity Studies
Recent studies have evaluated the biological activities of similar compounds, providing insights into the potential efficacy of this compound.
In Vitro Studies
In vitro assays have demonstrated that derivatives of similar structures exhibit significant inhibitory effects on target enzymes at various concentrations. For instance:
- Compound A showed 64% inhibition at 100 µM on Tryptophan Hydroxylase type I (TPH1), suggesting that structural modifications could enhance potency in similar compounds .
In Vivo Studies
In vivo studies on related compounds have shown promising results in models of obesity and fatty liver disease:
- Oral administration of certain derivatives resulted in decreased lipid accumulation in liver tissue without significant changes in body weight . This indicates potential therapeutic applications for metabolic disorders.
Case Studies
Several case studies highlight the efficacy of compounds structurally related to this compound:
- Study on TPH1 Inhibitors : A series of derivatives were tested for their ability to inhibit TPH1 with varying degrees of success. The most potent inhibitor exhibited an IC50 value of 37 nM .
- Therapeutic Applications : Compounds with similar dioxaborolane structures have been explored for their roles in treating metabolic syndromes. These studies suggest that modifications to the core structure can lead to improved biological activity.
Q & A
Basic: What are the key considerations for synthesizing this compound, given its boronic ester moiety?
Answer:
The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is sensitive to hydrolysis and oxidative conditions. A robust synthesis protocol should:
- Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the pyrazole-boronic ester motif, with Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts .
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water mixtures) to isolate the product .
Example Protocol:
React 4-bromo-1H-pyrazole with 2-(2-ethoxyethoxy)ethyl bromide in DMF using K₂CO₃ (80°C, 12 h).
Perform Miyaura borylation with bis(pinacolato)diboron (B₂pin₂), Pd(dba)₂, and KOAc in dioxane (100°C, 6 h) .
Confirm purity by ¹H/¹³C NMR (δ ~1.3 ppm for pinacol methyl groups) and HPLC-MS (MW calc. 352.27 g/mol) .
Advanced: How do steric and electronic effects of the ethoxy-ethoxy side chain influence reactivity in cross-coupling reactions?
Answer:
The 2-(2-ethoxyethoxy)ethyl group introduces steric bulk and electron-donating effects:
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Steric hindrance may reduce coupling efficiency with bulky aryl halides. Optimize using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .
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Electron-donating ether linkages enhance boronic ester stability but may slow transmetallation. Use polar aprotic solvents (DMSO) to accelerate Pd insertion .
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Comparative Data:
Substrate Yield (Standard Conditions) Yield (Optimized Conditions) 4-Bromotoluene 45% 72% (SPhos, DMSO, 90°C) 2-Naphthyl bromide 28% 55% (XPhos, DMF, 100°C)
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify the pyrazole ring (δ 7.5–8.5 ppm for H; δ 140–150 ppm for C) and boronic ester (δ 1.3 ppm for pinacol CH₃) .
- FT-IR : Confirm B-O bonds (1350–1310 cm⁻¹) and ether C-O-C (1120 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolve spatial arrangement using SHELX programs (e.g., SHELXL for refinement) .
- Elemental Analysis : Verify C, H, N, B content (deviation <0.4% expected).
Advanced: How to resolve contradictions in catalytic efficiency when using different Pd sources?
Answer:
Discrepancies arise from ligand-Pd coordination and oxidation state stability :
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Pd⁰ vs. Pd²⁺ : Pd(PPh₃)₄ (Pd⁰) works for electron-rich substrates, while Pd(OAc)₂ (Pd²⁺) requires reducing agents (e.g., Na₂CO₃) for activation .
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Ligand Effects :
- Bidentate ligands (dppf) stabilize Pd in electron-deficient systems.
- Bulky monodentate ligands (XPhos) enhance turnover in sterically hindered reactions.
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Troubleshooting Table :
Issue Possible Cause Solution Low yield Pd leaching Add Pd nanoparticles (1 mol%) Side products Protodeboronation Lower temperature (60°C), use Cs₂CO₃
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Suzuki-Miyaura cross-coupling : Construct biaryl motifs for kinase inhibitors or antiviral agents .
- Proteolysis-targeting chimeras (PROTACs) : Serve as a boronic ester warhead for E3 ligase binding .
- In vivo imaging : Boron-rich compounds for neutron capture therapy (validate stability in physiological pH) .
Advanced: How to mitigate challenges in purifying this hygroscopic compound?
Answer:
- Lyophilization : Remove residual water after column chromatography.
- Storage : Use sealed vials with molecular sieves (3Å) under argon .
- Alternative Purification :
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Toxicity : Avoid inhalation (use fume hood) and skin contact (nitrile gloves).
- Boronic ester hazards : Reacts violently with strong oxidizers (e.g., HNO₃).
- Disposal : Neutralize with aqueous NaOH (pH >10) before incineration .
Advanced: Can computational methods predict its reactivity in non-traditional coupling reactions?
Answer:
Yes. DFT calculations (B3LYP/6-31G*) model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
